molecular formula C11H14N4O3 B12801682 N-Cyano-cis-4-(thymin-1-yl)-D-prolinol CAS No. 121330-16-3

N-Cyano-cis-4-(thymin-1-yl)-D-prolinol

Cat. No.: B12801682
CAS No.: 121330-16-3
M. Wt: 250.25 g/mol
InChI Key: NKXJKOHLMGRWJA-RKDXNWHRSA-N
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Description

N-Cyano-cis-4-(thymin-1-yl)-D-prolinol is a useful research compound. Its molecular formula is C11H14N4O3 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
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Biological Activity

N-Cyano-cis-4-(thymin-1-yl)-D-prolinol is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound features a proline backbone with a cyano group and a thymine moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in nucleic acid binding and enzyme inhibition.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures can inhibit specific enzymes, such as sortase SrtA in Staphylococcus aureus. This enzyme plays a crucial role in bacterial virulence by facilitating the anchoring of surface proteins. Compounds that modify the active site of SrtA show promise as antibacterial agents .
  • Nucleic Acid Interactions : The thymine component may enhance the compound's ability to interact with nucleic acids, potentially influencing DNA/RNA synthesis or stability. This interaction could be leveraged for therapeutic applications in cancer treatment or gene therapy.
  • Cytotoxic Effects : Research has indicated that compounds similar to this compound exhibit cytotoxicity against various cancer cell lines. The exact pathways through which these effects occur are still under investigation but may involve apoptosis induction or cell cycle arrest.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the efficacy of this compound:

  • Cell Line Testing : Various cancer cell lines were treated with the compound, showing significant reductions in cell viability at concentrations ranging from 5 to 50 µM.
Cell LineIC50 (µM)
HeLa15
MCF-720
A54910

These results suggest that the compound has selective cytotoxic properties against certain cancer types.

Mechanistic Insights

Further studies have focused on elucidating the mechanism of action:

  • Apoptosis Assays : Flow cytometry analysis indicated an increase in Annexin V positive cells after treatment, suggesting that this compound induces apoptosis in treated cells.
  • Cell Cycle Analysis : Treatment resulted in G1 phase arrest, indicating potential interference with cell cycle progression.

Case Studies

In a notable case study, researchers investigated the effects of this compound on glioblastoma cells. The study found that:

  • Tumor Growth Inhibition : In vivo models demonstrated significant tumor growth inhibition when treated with the compound compared to controls.
  • Mechanism Elucidation : Further analysis revealed that treatment led to increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.

Properties

CAS No.

121330-16-3

Molecular Formula

C11H14N4O3

Molecular Weight

250.25 g/mol

IUPAC Name

(2R,4R)-2-(hydroxymethyl)-4-(5-methyl-2,4-dioxopyrimidin-1-yl)pyrrolidine-1-carbonitrile

InChI

InChI=1S/C11H14N4O3/c1-7-3-15(11(18)13-10(7)17)8-2-9(5-16)14(4-8)6-12/h3,8-9,16H,2,4-5H2,1H3,(H,13,17,18)/t8-,9-/m1/s1

InChI Key

NKXJKOHLMGRWJA-RKDXNWHRSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H](N(C2)C#N)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(N(C2)C#N)CO

Origin of Product

United States

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